molecular formula C15H13N3OS B2709287 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide CAS No. 351327-53-2

2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2709287
CAS No.: 351327-53-2
M. Wt: 283.35
InChI Key: XGGRBQNHAUMKSN-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide is an organic compound belonging to the quinoline derivatives. It has the molecular formula C15H13N3OS and a molecular weight of 283.35 g/mol. This compound is known for its unique structure, which combines a quinoline core with a thiophene ring and a carbohydrazide group.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-6-7-14(20-9)13-8-11(15(19)18-16)10-4-2-3-5-12(10)17-13/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGRBQNHAUMKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide typically involves the reaction of 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carbohydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide exhibit significant antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus64 μg/mL
This compoundEscherichia coli128 μg/mL

These findings suggest that structural modifications to the quinoline scaffold can enhance antibacterial activity, making this compound a candidate for further development in antimicrobial drug discovery .

Anticancer Potential

The anticancer properties of quinoline derivatives have been extensively studied. For instance, compounds derived from this compound have shown promise in inhibiting cancer cell proliferation. A notable study evaluated its efficacy against breast cancer cell lines (MCF-7), revealing significant antiproliferative effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-722

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial activity of various quinoline derivatives against multiple strains. The results indicated that structural variations significantly influenced the compounds' effectiveness, highlighting the importance of molecular design in antibiotic development .
  • Evaluation of Anticancer Properties : Another study focused on the synthesis and evaluation of quinoline-acrylamide hybrids derived from this compound. These hybrids displayed enhanced cytotoxicity against cancer cell lines through mechanisms involving EGFR inhibition and apoptosis induction .

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid: A precursor in the synthesis of 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide.

    2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazine: A reduction product of the carbohydrazide compound.

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

Uniqueness

This compound is unique due to its combination of a quinoline core with a thiophene ring and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.

Biological Activity

2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains using the agar diffusion method.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL

The compound demonstrated the best activity against S. aureus with an MIC of 64 μg/mL, while it showed moderate activity against E. coli with an MIC of 128 μg/mL. However, it was less effective against B. subtilis and P. aeruginosa, indicating a selective antibacterial profile .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets, particularly those involved in cell signaling pathways such as the EGFR kinase pathway.

Table 2: Anticancer Activity Results

CompoundIC50 (μM)Cell Line
This compound3.39HepG2 (liver cancer)
Compound 6h0.22MCF-7 (breast cancer)
Doxorubicin (Dox)6.18HepG2

In a study evaluating various derivatives, the compound showed significant antiproliferative action with an IC50 value of 3.39 μM against HepG2 cells, which is more potent than the reference drug Doxorubicin (IC50 = 6.18 μM). Furthermore, another derivative demonstrated an IC50 value of 0.22 μM against MCF-7 cells, indicating strong potential for further development .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating various cancers:

  • Study on HepG2 Cells : The compound induced G1 phase cell cycle arrest and apoptosis through upregulation of p53 and caspase pathways.
  • Study on MCF-7 Cells : The derivative exhibited strong inhibition of EGFR kinase activity, which is crucial for cancer cell growth and survival.

These findings suggest that modifications to the quinoline structure can enhance biological activity and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide with high purity?

  • Methodological Answer : The compound can be synthesized via a multi-step route starting from quinoline-4-carboxylic acid derivatives. A coupling reaction using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-methylmorpholine (NMM) in DMF facilitates the formation of the carbohydrazide moiety, as demonstrated in analogous quinoline-thiadiazole hybrids . For hydrazide formation, reacting ethyl esters with hydrazine hydrate (e.g., 80% v/v) under reflux conditions is effective, yielding >85% purity after recrystallization . Optimization of solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst ratios can improve yields.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the quinoline-thiophene backbone and hydrazide linkage. For example, the hydrazide NH proton typically appears as a singlet at δ 9.5–10.5 ppm in DMSO-d₆ . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) within 3 ppm error. Purity should be assessed via reverse-phase HPLC using a C18 column and gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthiophene substituents) influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituents on the thiophene ring modulate electronic and steric properties, affecting binding to biological targets. For example, 5-methylthiophene derivatives enhance lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs. Systematic SAR studies should compare IC₅₀ values in assays (e.g., antimicrobial or enzyme inhibition) across analogs with varied substituents (e.g., chloro, methoxy) at the thiophene 5-position . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, such as bacterial DNA gyrase or fungal lanosterol demethylase .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or microbial strains. To standardize results:

  • Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
  • Include positive controls (e.g., ciprofloxacin for bacteria) and verify compound stability under assay conditions via HPLC .
  • Replicate studies with independently synthesized batches to rule out batch-specific impurities .

Q. How can computational modeling predict the reactivity and metabolic stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites prone to oxidation, such as the hydrazide group. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) tools like SwissADME estimate metabolic stability by identifying cytochrome P450 enzyme substrates. For instance, the methylthiophene group may reduce first-pass metabolism compared to phenyl analogs .

Q. What experimental approaches mitigate instability during storage or biological assays?

  • Methodological Answer : The compound’s hydrazide group is sensitive to oxidation and hydrolysis. Recommendations:

  • Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
  • Use fresh DMSO stock solutions (<1 week old) for assays to avoid precipitation .
  • Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous buffers during long-term incubations .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data may be limited, general precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation of dust or vapors.
  • Emergency procedures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

  • Methodological Answer : Scale-up requires solvent optimization (e.g., switching from DMF to THF for easier removal) and catalyst recycling. For example, RuO₂-mediated oxidations (used in related quinoline syntheses) can be run in biphasic solvents (CCl₄/MeCN) to simplify product isolation . Continuous-flow reactors may enhance reproducibility and reduce reaction times .

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